3-Borono-4-fluorobenzohydrazide

Catalog No.
S983959
CAS No.
874289-56-2
M.F
C7H8BFN2O3
M. Wt
197.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Borono-4-fluorobenzohydrazide

CAS Number

874289-56-2

Product Name

3-Borono-4-fluorobenzohydrazide

IUPAC Name

[2-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid

Molecular Formula

C7H8BFN2O3

Molecular Weight

197.96 g/mol

InChI

InChI=1S/C7H8BFN2O3/c9-6-2-1-4(7(12)11-10)3-5(6)8(13)14/h1-3,13-14H,10H2,(H,11,12)

InChI Key

MAVMVAKNYGFECD-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)C(=O)NN)F)(O)O

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NN)F)(O)O

3-BFBH is an organic compound belonging to the class of hydrazides. It is likely derived from the corresponding acid, 3-bromo-4-fluorobenzoic acid, through a reaction with hydrazine. While its origin and specific significance in research are unclear, hydrazides are known for their diverse applications, including:

  • Pharmaceuticals: Some hydrazides possess medicinal properties, acting as anticonvulsants, antitubercular agents, or inhibitors of various enzymes [].

Molecular Structure Analysis

3-BFBH contains a central benzene ring with a bromine atom at position 3 and a fluorine atom at position 4. Attached to the carbonyl group (C=O) is a hydrazide functional group (CONNH2). The boron atom (B) is likely bonded to the benzene ring at position 3, forming a boronate group (B(OH)2).

This structure suggests potential functionalities like:

  • Lewis acidity: The boron atom can accept electron pairs from other molecules [].
  • Hydrogen bonding: The NH2 group can participate in hydrogen bonding, influencing solubility and interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis: It might be synthesized from 3-bromo-4-fluorobenzoyl chloride and hydrazine [].
  • Hydrolysis: The boronate group can hydrolyze in water to release boric acid [].
  • Coupling reactions: The boronate group can participate in Suzuki-Miyaura couplings for the formation of carbon-carbon bonds [].

Physical And Chemical Properties Analysis

  • Solid state at room temperature due to the presence of the benzene ring and hydrogen bonding [].
  • Moderate solubility in polar organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) due to the presence of polar groups [].
  • Insoluble in water due to the hydrophobic nature of the benzene ring [].
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  • Hydrazone Reaction: The compound can also be synthesized via the reaction of 4-fluorobenzaldehyde with hydrazine derivatives followed by boronation.
  • Research indicates that 3-Borono-4-fluorobenzohydrazide exhibits biological activity that may be leveraged for therapeutic purposes. Its derivatives have shown potential as: